2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-
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Overview
Description
2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
The compound 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-, also known as 2-(2-Oxoindolin-4-yl)ethyl benzoate, is an important intermediate in the synthesis of ropinirole . Ropinirole is a modern non-ergoline dopamine receptor agonist . Therefore, the primary target of this compound can be inferred to be the dopamine receptors .
Mode of Action
While the exact mode of action of this compound is not explicitly mentioned in the available literature, it can be inferred from its role in the synthesis of ropinirole. Ropinirole, as a dopamine receptor agonist, works by mimicking the action of dopamine , a neurotransmitter in the brain that the neurons need to send messages. It is likely that 2-(2-Oxoindolin-4-yl)ethyl benzoate shares a similar mechanism, given its role as an intermediate in the synthesis of ropinirole .
Biochemical Pathways
The compound is involved in the biochemical pathways related to the synthesis of ropinirole . Ropinirole’s action on dopamine receptors influences several downstream effects, primarily the mitigation of Parkinson’s disease symptoms
Pharmacokinetics
As an intermediate in the synthesis of ropinirole, its absorption, distribution, metabolism, and excretion (adme) properties would be critical in determining the bioavailability of the final product, ropinirole .
Result of Action
Given its role in the synthesis of ropinirole, it can be inferred that its action would contribute to the therapeutic effects of ropinirole, which include alleviating the symptoms of parkinson’s disease and treating restless legs syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- typically involves the reaction of indole derivatives with benzoyl chloride in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common, where the benzoyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture to promote root growth.
Uniqueness
2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other indole derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-11-14-12(7-4-8-15(14)18-16)9-10-21-17(20)13-5-2-1-3-6-13/h1-8H,9-11H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUSUFCWBNNFCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)CCOC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433504 |
Source
|
Record name | 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139122-18-2 |
Source
|
Record name | 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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